molecular formula C9H5BrN4OS B14909609 1-(2-(5-Bromothiophen-2-yl)-2-oxoethyl)-1h-1,2,4-triazole-3-carbonitrile

1-(2-(5-Bromothiophen-2-yl)-2-oxoethyl)-1h-1,2,4-triazole-3-carbonitrile

Cat. No.: B14909609
M. Wt: 297.13 g/mol
InChI Key: JWBJVVQWWYNUOP-UHFFFAOYSA-N
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Description

1-(2-(5-Bromothiophen-2-yl)-2-oxoethyl)-1h-1,2,4-triazole-3-carbonitrile is a heterocyclic compound that contains a bromothiophene moiety, a triazole ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(5-Bromothiophen-2-yl)-2-oxoethyl)-1h-1,2,4-triazole-3-carbonitrile typically involves the following steps:

    Formation of the Bromothiophene Intermediate: The starting material, 5-bromothiophene-2-carboxylic acid, is converted to its corresponding acid chloride using thionyl chloride.

    Cyclization to Form the Triazole Ring: The intermediate is then treated with hydrazine hydrate to form the corresponding hydrazone.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(5-Bromothiophen-2-yl)-2-oxoethyl)-1h-1,2,4-triazole-3-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Typical conditions involve refluxing in an appropriate solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.

    Oxidation and Reduction Reactions: Products include carboxylic acids, alcohols, and other oxidized or reduced derivatives of the original compound.

Mechanism of Action

The mechanism of action of 1-(2-(5-Bromothiophen-2-yl)-2-oxoethyl)-1h-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(5-Bromothiophen-2-yl)-2-oxoethyl)-1h-1,2,4-triazole-3-carbonitrile is unique due to its combination of a bromothiophene moiety, a triazole ring, and a carbonitrile group. This unique structure imparts distinct electronic and chemical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H5BrN4OS

Molecular Weight

297.13 g/mol

IUPAC Name

1-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-1,2,4-triazole-3-carbonitrile

InChI

InChI=1S/C9H5BrN4OS/c10-8-2-1-7(16-8)6(15)4-14-5-12-9(3-11)13-14/h1-2,5H,4H2

InChI Key

JWBJVVQWWYNUOP-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)C(=O)CN2C=NC(=N2)C#N

Origin of Product

United States

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